molecular formula C10H16O5 B3047004 2-Oxiranylmethylmalonic acid diethyl ester CAS No. 13353-23-6

2-Oxiranylmethylmalonic acid diethyl ester

Cat. No.: B3047004
CAS No.: 13353-23-6
M. Wt: 216.23 g/mol
InChI Key: IMGIKLNDIRQJEG-UHFFFAOYSA-N
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Description

2-Oxiranylmethylmalonic acid diethyl ester is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of an oxirane (epoxide) ring and two ester groups attached to a malonic acid backbone. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxiranylmethylmalonic acid diethyl ester typically involves the alkylation of diethyl malonate with an epoxide. The general procedure includes the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic attack of the resulting enolate on an epoxide like epichlorohydrin. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature environments .

Chemical Reactions Analysis

Types of Reactions

2-Oxiranylmethylmalonic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    β-Substituted Alcohols: Formed by nucleophilic ring-opening of the oxirane.

    Malonic Acid Derivatives: Formed by hydrolysis of the ester groups.

    Substituted Acetic Acids: Formed by decarboxylation

Scientific Research Applications

2-Oxiranylmethylmalonic acid diethyl ester is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxiranylmethylmalonic acid diethyl ester involves the reactivity of its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxiranylmethylmalonic acid diethyl ester is unique due to the presence of the oxirane ring, which imparts additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

diethyl 2-(oxiran-2-ylmethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-3-13-9(11)8(5-7-6-15-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGIKLNDIRQJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473787
Record name Diethyl [(oxiran-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13353-23-6
Record name Diethyl [(oxiran-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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